molecular formula C14H12N2OS B7514372 (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one

Cat. No. B7514372
M. Wt: 256.32 g/mol
InChI Key: YUELJIXIVRAGLW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one, also known as DHβE, is a compound that has been studied for its potential applications in scientific research. DHβE is a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are important in the central nervous system (CNS). In

Scientific Research Applications

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been studied in various scientific research applications. One of the main applications is in the study of the α4β2 subtype of nAChRs. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to be a selective antagonist of this subtype, which is important in the CNS. This subtype is involved in various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been used to study the role of this subtype in these processes.

Mechanism of Action

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE acts as a selective antagonist of the α4β2 subtype of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity. The α4β2 subtype of nAChRs is involved in various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been used to study the role of this subtype in these processes.
Biochemical and Physiological Effects:
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the α4β2 subtype of nAChRs, which is important in the CNS. This inhibition has been shown to affect various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has also been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has several advantages for lab experiments. It is a selective antagonist of the α4β2 subtype of nAChRs, which allows for the specific study of this subtype. It has also been shown to have potential therapeutic applications in the treatment of various diseases, which makes it an attractive target for drug development. However, there are also limitations to its use in lab experiments. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to have off-target effects on other nAChR subtypes, which can complicate the interpretation of results. It also has limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE. One direction is the development of more selective antagonists of the α4β2 subtype of nAChRs. This would allow for more specific studies of this subtype and could lead to the development of more targeted therapeutics. Another direction is the study of the off-target effects of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE on other nAChR subtypes. This could provide insights into the roles of these subtypes in various physiological processes. Finally, the potential therapeutic applications of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE in the treatment of various diseases could be further explored.

Synthesis Methods

The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been described in the literature. One method involves the reaction of 2-amino-3-indolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to give (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE. Another method involves the reaction of 2-amino-3-indolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give the intermediate, which is then cyclized to form (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE.

properties

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c17-14(6-5-13-15-8-10-18-13)16-9-7-11-3-1-2-4-12(11)16/h1-6,8,10H,7,9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUELJIXIVRAGLW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C=CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.